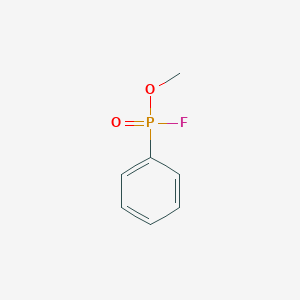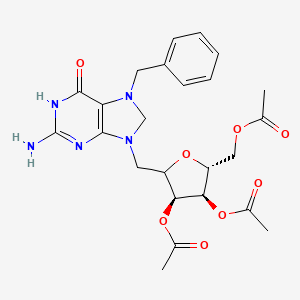
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring with multiple functional groups, including acetoxymethyl and amino groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetoxymethyl group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the purine derivative: This step requires the coupling of the purine derivative with the tetrahydrofuran ring, which can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the purine ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetoxymethyl moieties.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for labeling and tracking within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its purine derivative is of interest due to its structural similarity to nucleotides, which are essential for various biological processes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetoxymethyl and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream pathways.
相似化合物的比较
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4S)-2-(Methoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The presence of the acetoxymethyl group in (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate distinguishes it from similar compounds. This functional group imparts unique reactivity and binding properties, making it a valuable compound for various applications.
属性
分子式 |
C24H29N5O8 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-7-benzyl-6-oxo-1,8-dihydropurin-9-yl)methyl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H29N5O8/c1-13(30)34-11-18-21(36-15(3)32)20(35-14(2)31)17(37-18)10-29-12-28(9-16-7-5-4-6-8-16)19-22(29)26-24(25)27-23(19)33/h4-8,17-18,20-21H,9-12H2,1-3H3,(H3,25,26,27,33)/t17?,18-,20+,21-/m1/s1 |
InChI 键 |
RAZFDWPSWBQQGG-VCCAVGLWSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


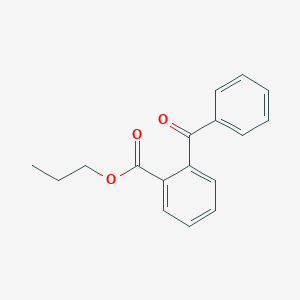
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
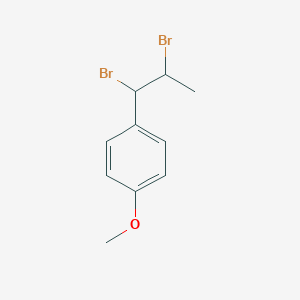
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
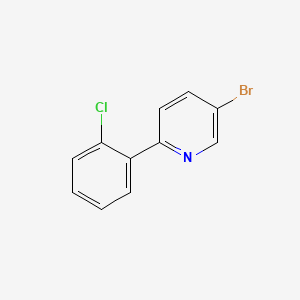
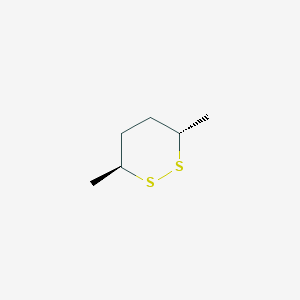
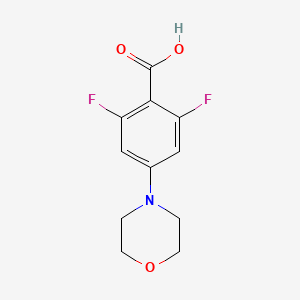
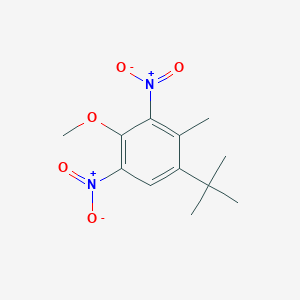
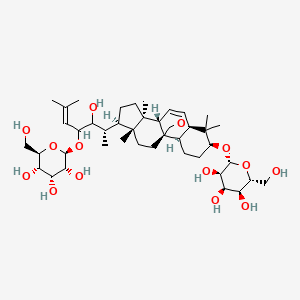
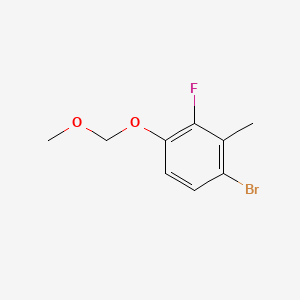
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
